

Physical and chemical properties of quinoline-4-carbohydrazide derivatives

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Compound of Interest

Compound Name: 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

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An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4-Carbohydrazide Derivatives

Introduction

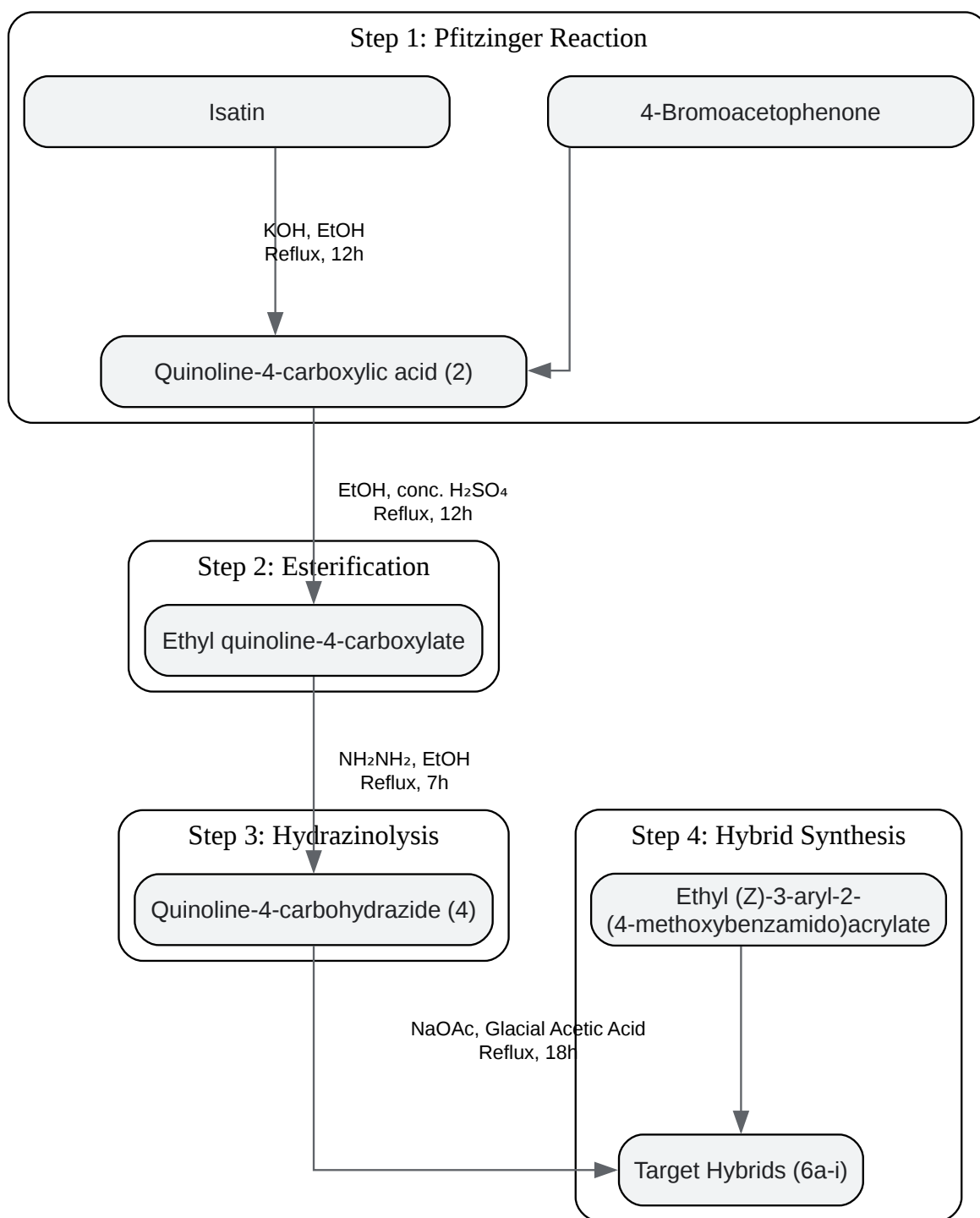
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold in medicinal chemistry.^[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.^{[2][3][4]} Among the vast library of quinoline-based compounds, quinoline-4-carbohydrazide derivatives have emerged as a particularly promising class. The carbohydrazide moiety (-CONHNH₂) provides a versatile linker for molecular hybridization, allowing for the synthesis of complex molecules with enhanced and often multi-target biological activities.^{[5][6]} This technical guide provides a comprehensive overview of the physical and chemical properties of various quinoline-4-carbohydrazide derivatives, detailing experimental protocols for their synthesis and characterization, and visualizing key experimental and biological pathways.

Experimental Workflows and Synthesis

The synthesis of quinoline-4-carbohydrazide derivatives typically follows a multi-step pathway, starting from commercially available precursors. A common synthetic route involves the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis to form the key carbohydrazide intermediate. This intermediate is then reacted

with various electrophiles, such as aldehydes or activated carboxylic acids, to yield the final derivatives.

A representative synthetic workflow for preparing 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids is depicted below.^[7]



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Caption: General synthesis scheme for quinoline-4-carbohydrazide-acrylamide hybrids.[7]

Physical Properties

The physical properties of quinoline-4-carbohydrazide derivatives, such as melting point and yield, are crucial for their identification and purity assessment. These properties vary significantly depending on the nature and position of substituents on the quinoline ring and the appended moieties.

Table 1: Physical Properties of Selected Quinoline-4-Carbohydrazide Derivatives.

Compound ID	R Group / Derivative Structure	Molecular Formula	Yield (%)	Melting Point (°C)	Reference
6b	(Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide	C ₃₅ H ₂₉ BrN ₄ O ₆	67	235-237	[7]
6d	(Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-oxoprop-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-4-methoxybenzamide	C ₃₆ H ₃₁ BrN ₄ O ₇	64	208-210	[7]
6g	(Z)-N-(1-(4-Bromophenyl)-3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-	C ₃₄ H ₂₅ Br ₂ N ₄ O ₄	-	-	[7]

Compound ID	R Group / Derivative Structure	Molecular Formula	Yield (%)	Melting Point (°C)	Reference
	oxoprop-1-en-2-yl)-4-methoxybenzamide				
12g	4-Fluorobenzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide	-	-	212	[8]
12l	4-Hydroxy-N'-(4-methoxybenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide	-	-	240	[8]
Comp-I	Schiff base with Benzaldehyde (from 7-chloroquinoline-3-carbohydrazide)	C ₁₇ H ₁₄ ClN ₃ O	-	224.6	[4]
Comp-II	Schiff base with 2-	C ₁₇ H ₁₃ BrClN ₃ O	-	214.76	[4]

Compound ID	R Group / Derivative Structure	Molecular Formula	Yield (%)	Melting Point (°C)	Reference
	Bromobenzaldehyde (from 7-chloroquinoline-3-carbohydrazide)				

| HQ | (E)-N'-(2,4-Dihydroxybenzylidene) quinoline-3-carbohydrazide | C₁₇H₁₃N₃O₃ | 80 | 288-290 (dec) |[9] |

Chemical and Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. ¹H NMR, ¹³C NMR, and IR spectroscopy provide detailed information about the molecular framework and functional groups present in the quinoline-4-carbohydrazide derivatives.

Table 2: Key Spectroscopic Data for Representative Quinoline-4-Carbohydrazide Derivatives.

Compound ID	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (ν cm ⁻¹)	Mass Spec (m/z)	Reference
6b	10.76 (s, 1H, NH), 10.40 (s, 1H, NH), 9.89 (s, 1H, NH), 8.45 (d, 1H), 7.39 (s, 1H, =CH), 3.90, 3.89, 3.86 (s, 9H, 3xOCH ₃)	-	-	-	[7]
6f	8.44 (d, 1H, C5-H of quinoline), 7.88 (t, 1H, C7-H of quinoline), 7.71 (t, 1H, C6-H of quinoline), 7.36 (s, 1H, C2-H of acrylamide), 3.86 (s, 3H, OCH ₃)	166.13, 165.98, 165.10 (3x C=O), 55.93 (OCH ₃)	-	-	[7][10]
8	8.00–8.09 (m, 4H, dioxoisindolyl moiety)	166.66, 165.30 (2x C=O)	-	-	[5]
12g	16.65 (s, 1H, OH), 13.32 (s, 1H, NH), 12.09 (s, 1H, NH), 8.50 (s,	173.24, 167.94, 162.84 (C=O), 150.25, 96.41	2200-3400 (OH), 1667 (C=O), 1649 (C=O)	326 [M+H] ⁺	[8]

Compound ID	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (ν cm ⁻¹)	Mass Spec (m/z)	Reference
	1H, =CH), 8.00 (d, 1H, quinoline H ₅)				
12l	16.80 (s, 1H, OH), 13.24 (s, 1H, NH), 12.06 (s, 1H, NH), 8.41 (s, 1H, =CH), 3.82 (s, 3H, OCH ₃)	172.20, 167.64, 162.85 (C=O), 55.82 (OCH ₃)	2500-3200 (OH), 1663 (C=O), 1650 (C=O)	338 [M+H] ⁺	[8]

| NQ | 12.54 (s, 1H, NH), 9.36 (s, 1H, azomethine -HC=N-), 8.98 (s, 1H), 8.93 (s, 1H, quinoline H1 and H3) | 162.46 (C=O), 149.42 (-C=N- quinoline), 144.13 (azomethine -HC=N-) | 3192 (-NH-), 1666 (C=O), 1614 (azomethine), 1595 (-C=N- quinoline) | - [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. The following are representative procedures for the synthesis of key intermediates and final derivatives.

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) This procedure utilizes the Pfitzinger reaction.[5] Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions (e.g., 33% potassium hydroxide) for approximately 12 hours.[5][7]

Synthesis of Ethyl quinoline-4-carboxylate (Ester Intermediate) The carboxylic acid derivative (1) is heated in absolute ethanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 12 hours.[5][7]

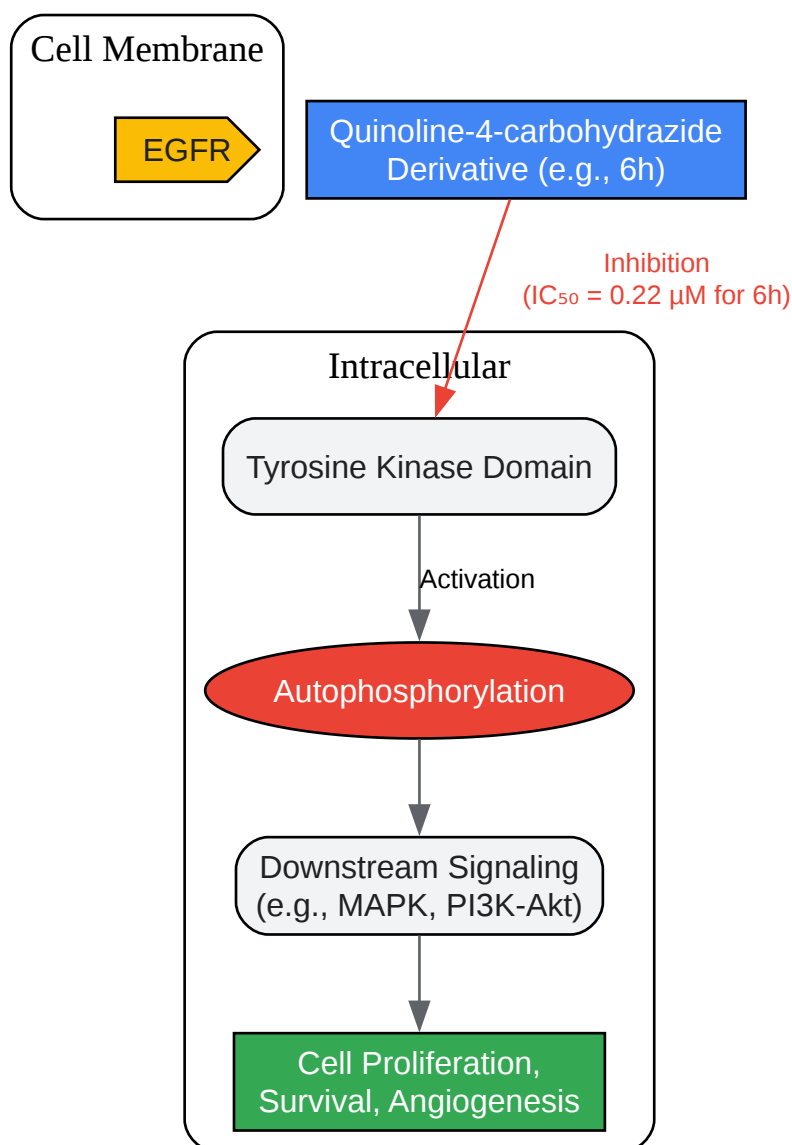
Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3) The ester intermediate is treated with hydrazine hydrate in boiling ethanol.[5] The reaction mixture is refluxed for about 7 hours to afford the key carbohydrazide intermediate.[7]

General Procedure for Synthesis of 4-hydroxy-N'-(4-substituted-benzoyl)quinoline-3-carbohydrazides (6a–e) A mixture of 4-hydroxyquinoline-3-carbohydrazide (1.5 mmol), the appropriate 4-substituted benzoyl chloride (1.5 mmol), and a catalytic amount of Na₂CO₃ (0.5 mmol) is dissolved in dry DMF (10 ml).^[11] The solution is stirred at room temperature for 16 hours. The reaction mixture is then poured over crushed ice. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.^[11]

General Procedure for Synthesis of Schiff Bases (from 7-chloroquinoline-3-carbohydrazide) An equimolar solution of 7-chloroquinoline-3-carbohydrazide (0.01 mol) is dissolved in 10 ml of ethanol.^[4] To this solution, various substituted aldehydes (0.01 mol) are added, followed by 4-6 drops of glacial acetic acid. The reaction mixture is refluxed for 10 hours. After cooling, the solution is poured into ice-cold water. The solid product is separated by filtration, dried, and recrystallized from ethanol.^[4]

Biological Activity and Signaling Pathways

Quinoline-4-carbohydrazide derivatives are frequently investigated for their potential as therapeutic agents. Certain derivatives have shown potent activity as anticancer and antimicrobial agents. For example, some 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative action against breast carcinoma cells by inhibiting the EGFR kinase signaling pathway.^[7]^[10]



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Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.[7]

Other derivatives have been identified as novel microbial DNA-gyrase inhibitors, showing promising activity against Gram-positive bacteria like *S. aureus*. [5][6] Compounds 6b and 10, for instance, exhibited IC_{50} values of 33.64 and 8.45 μM , respectively, in an *S. aureus* DNA gyrase supercoiling assay. [5][6]

Conclusion

Quinoline-4-carbohydrazide derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis is readily achievable through established chemical pathways, allowing for extensive structural modification. The physicochemical and spectroscopic data summarized herein provide a valuable resource for the identification and characterization of these molecules. The potent biological activities demonstrated by certain derivatives, particularly in the areas of oncology and microbiology, underscore their potential as lead compounds in drug discovery and development. Further research into structure-activity relationships and mechanism of action will continue to drive the optimization of this promising chemical scaffold.

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